molecular formula C13H12F5NO B2630814 3,3-Difluoro-N-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxamide CAS No. 2327211-02-7

3,3-Difluoro-N-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxamide

Cat. No. B2630814
CAS RN: 2327211-02-7
M. Wt: 293.237
InChI Key: CMAGHAACLPKPML-UHFFFAOYSA-N
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Description

“3,3-Difluoro-N-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxamide” is a chemical compound. It is related to the field of difluoromethylation, which has seen significant advances in recent years . Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S .


Synthesis Analysis

The synthesis of such compounds involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .


Molecular Structure Analysis

The molecular structure of this compound involves a cyclobutane ring with two fluorine atoms attached to the same carbon atom, a trifluoromethyl group attached to a phenyl ring, and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions involved in the formation of such compounds include difluoromethylation of C (sp2)–H bond, which has been accomplished through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .

Safety and Hazards

The compound has some safety and hazard concerns. It has been associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The field of difluoromethylation, to which this compound is related, has seen significant advances and is of interest in pharmaceutical relevance . Future directions may include the development of more efficient and selective methods for difluoromethylation, as well as the exploration of its potential applications in various fields .

properties

IUPAC Name

3,3-difluoro-N-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5NO/c14-12(15)5-9(6-12)11(20)19-7-8-2-1-3-10(4-8)13(16,17)18/h1-4,9H,5-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAGHAACLPKPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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